molecular formula C5H11NO2S B12474888 (3R)-N-methyl-1,1-dioxothiolan-3-amine

(3R)-N-methyl-1,1-dioxothiolan-3-amine

Cat. No.: B12474888
M. Wt: 149.21 g/mol
InChI Key: MGNJNMNVFHVRHJ-RXMQYKEDSA-N
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Description

(3R)-N-methyl-1,1-dioxothiolan-3-amine is a chiral compound with a unique structure that includes a thiolane ring and a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-N-methyl-1,1-dioxothiolan-3-amine typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric oxidation of 2-benzyloxymethyl-1,3-dithiolane, followed by a series of steps to introduce the N-methyl group and the sulfone functionality .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-N-methyl-1,1-dioxothiolan-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiolane derivatives.

Scientific Research Applications

(3R)-N-methyl-1,1-dioxothiolan-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-N-methyl-1,1-dioxothiolan-3-amine involves its interaction with specific molecular targets. The sulfone group can act as an electrophile, while the amine group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-N-methyl-1,1-dioxothiolan-3-amine is unique due to its combination of a thiolane ring and a sulfone group, which imparts distinct chemical and biological properties. Its chiral nature also makes it valuable in asymmetric synthesis and other applications where stereochemistry is crucial.

Properties

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

IUPAC Name

(3R)-N-methyl-1,1-dioxothiolan-3-amine

InChI

InChI=1S/C5H11NO2S/c1-6-5-2-3-9(7,8)4-5/h5-6H,2-4H2,1H3/t5-/m1/s1

InChI Key

MGNJNMNVFHVRHJ-RXMQYKEDSA-N

Isomeric SMILES

CN[C@@H]1CCS(=O)(=O)C1

Canonical SMILES

CNC1CCS(=O)(=O)C1

Origin of Product

United States

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